Betabellin 14

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

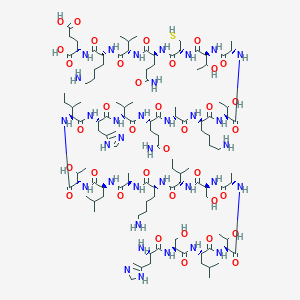

Betabellin 14, also known as this compound, is a useful research compound. Its molecular formula is C116H200N34O36S and its molecular weight is 2679.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structural Characteristics

The structural integrity of Betabellin 14 is attributed to its unique sequence, which includes alternating polar and nonpolar residues that facilitate hydrophobic interactions essential for beta-sheet formation. The stability of Betabellin 14D has been quantified, showing a melting temperature (Tm) of approximately 58°C, which is comparable to native proteins .

Protein Folding Studies

This compound serves as a model system for investigating the principles of protein folding. Its engineered structure allows researchers to explore how specific amino acid sequences influence folding pathways and stability. Studies have demonstrated that modifications in the sequence can lead to significant changes in folding dynamics and thermodynamic properties, providing insights into the fundamental mechanisms of protein behavior .

Drug Design and Development

The predictable folding patterns and structural stability of this compound make it a candidate for drug design applications. Its ability to bind metal ions, such as Cu(II), has implications for developing therapeutic agents that target metal-dependent biological processes. Additionally, its structure can be modified to create peptide-based drugs with enhanced efficacy against specific targets .

Biomaterials Engineering

Due to its robust nature and ability to form fibrillar structures, this compound has potential applications in biomaterials engineering. The formation of amyloid-like fibrils from Betabellin variants can be harnessed for creating scaffolds in tissue engineering or for developing novel materials with specific mechanical properties .

Antimicrobial Peptides

Research indicates that peptides derived from or inspired by this compound may exhibit antimicrobial properties. The incorporation of beta-amino acids into the peptide sequence has been shown to enhance biological activity, making these derivatives suitable candidates for developing new antimicrobial agents .

Case Study 1: Folding Mechanism Analysis

A study focused on the folding mechanism of Betabellin 14D demonstrated that the introduction of specific D-amino acids could stabilize certain conformations while destabilizing others. This research provided valuable data on how subtle changes in peptide composition affect overall stability and folding efficiency .

| Modification | Effect on Stability | Tm (°C) |

|---|---|---|

| D-Ala Substitution | Stabilizing | 60 |

| D-Lys Substitution | Destabilizing | 55 |

| Cyclohexane-based β-amino acid | Stable conformation | 58 |

Case Study 2: Drug Delivery Systems

Another significant application explored the use of this compound as a carrier for drug delivery systems. By modifying its surface properties, researchers were able to enhance its interaction with target cells, improving the efficacy of drug encapsulation and release profiles .

特性

CAS番号 |

160275-36-5 |

|---|---|

分子式 |

C116H200N34O36S |

分子量 |

2679.1 g/mol |

IUPAC名 |

(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C116H200N34O36S/c1-21-56(11)86(145-106(175)79(48-152)140-94(163)60(15)129-113(182)89(63(18)154)149-103(172)76(42-53(5)6)138-105(174)78(47-151)141-96(165)68(120)43-66-45-123-50-125-66)110(179)134-69(29-23-26-38-117)97(166)127-59(14)93(162)137-75(41-52(3)4)102(171)150-91(65(20)156)115(184)146-87(57(12)22-2)111(180)139-77(44-67-46-124-51-126-67)104(173)144-85(55(9)10)109(178)135-72(32-35-81(121)157)98(167)128-58(13)92(161)131-71(31-25-28-40-119)100(169)148-88(62(17)153)112(181)130-61(16)95(164)147-90(64(19)155)114(183)142-80(49-187)107(176)132-73(33-36-82(122)158)101(170)143-84(54(7)8)108(177)133-70(30-24-27-39-118)99(168)136-74(116(185)186)34-37-83(159)160/h45-46,50-65,68-80,84-91,151-156,187H,21-44,47-49,117-120H2,1-20H3,(H2,121,157)(H2,122,158)(H,123,125)(H,124,126)(H,127,166)(H,128,167)(H,129,182)(H,130,181)(H,131,161)(H,132,176)(H,133,177)(H,134,179)(H,135,178)(H,136,168)(H,137,162)(H,138,174)(H,139,180)(H,140,163)(H,141,165)(H,142,183)(H,143,170)(H,144,173)(H,145,175)(H,146,184)(H,147,164)(H,148,169)(H,149,172)(H,150,171)(H,159,160)(H,185,186)/t56?,57?,58-,59-,60+,61+,62?,63?,64?,65?,68+,69-,70-,71-,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+,85+,86+,87+,88+,89+,90+,91+/m1/s1 |

InChIキー |

SJSDSXONIFNXMY-HWLFAPEGSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |

異性体SMILES |

CCC(C)[C@@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N |

正規SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |

配列 |

HSLXASXKALXXHVQAKXAXCQVKE |

同義語 |

etabellin 14 betabellin 14D betabellin 14S |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。